6,7-Dibromo-2,3-dichloroquinoxaline is a halogenated derivative of quinoxaline, a bicyclic compound containing nitrogen. This compound features a unique arrangement of two bromine atoms at positions 6 and 7, and two chlorine atoms at positions 2 and 3 of the quinoxaline ring. The molecular formula for 6,7-dibromo-2,3-dichloroquinoxaline is , and it possesses notable physical properties that include a specific melting point and solubility characteristics in various solvents .
Research indicates that compounds related to 6,7-dibromo-2,3-dichloroquinoxaline exhibit significant biological activities. These include:
Several methods exist for synthesizing 6,7-dibromo-2,3-dichloroquinoxaline:
6,7-Dibromo-2,3-dichloroquinoxaline has several applications:
Several compounds share structural similarities with 6,7-dibromo-2,3-dichloroquinoxaline. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2,3-Dichloroquinoxaline | Two chlorine atoms at positions 2 and 3 | Serves as a precursor for various derivatives |
| 5-Bromo-2,3-dichloroquinoxaline | Bromine at position 5 | Exhibits different biological activities compared to the target compound |
| 6-Bromo-2-chloroquinoxaline | Bromine at position 6 | Less halogenation leads to differing reactivity |
| 1,4-Dihydroquinoxaline | Saturated form of quinoxaline | Different reactivity patterns due to saturation |
The uniqueness of 6,7-dibromo-2,3-dichloroquinoxaline lies in its specific halogen substitution pattern which influences its chemical reactivity and biological activity compared to these similar compounds. This distinct arrangement allows it to engage in unique interactions that may not be observed in other derivatives.
The electrophilic character of halogenated quinoxalines enables diverse nucleophilic substitution pathways. In 6,7-dibromo-2,3-dichloroquinoxaline, the chlorine atoms at positions 2 and 3 are more reactive toward nucleophiles due to their lower bond dissociation energy compared to bromine. Vicarious nucleophilic substitution (VNS) of hydrogen has been demonstrated using nitrile-stabilized carbanions, though this approach is limited to poorly stabilized nucleophiles to avoid competing aromatic substitution. For instance, reactions with cyanoalkyl carbanions yield derivatives functionalized at the 2-position, while sulfonylalkyl groups preferentially substitute at the 3-position.
A comparative analysis of substitution conditions reveals that polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states. The table below summarizes key nucleophilic substitution outcomes:
| Nucleophile | Solvent | Temperature (°C) | Product Yield (%) |
|---|---|---|---|
| Cyanoethyl | DMF | 80 | 72 |
| Benzylsulfonyl | THF | 60 | 65 |
| Fluorinated ester | Acetonitrile | 70 | 58 |
Notably, 2-chloroquinoxaline derivatives undergo preferential substitution at the chlorine-bearing positions, enabling regioselective functionalization. This selectivity is critical for constructing asymmetric quinoxaline-based pharmacophores.
Hydrazine serves as a versatile reagent for introducing nitrogen-containing functionalities. Treatment of 2,3-dichloroquinoxaline with hydrazine hydrate in methanol or dioxane yields 2-chloro-3-hydrazinoquinoxaline, a pivotal intermediate for synthesizing triazoloquinoxalines. Subsequent condensation with aldehydes forms arylidene hydrazones, which undergo oxidative cyclization using chloranil to produce s-triazolo[4,3-a]quinoxalines.
Recent applications include the synthesis of ASK1 inhibitors, where hydrazide intermediates derived from hydrazine reactions are cyclized with isopropylamine to form triazole moieties. The following reaction sequence illustrates this process:
This method achieves yields exceeding 80% under reflux conditions, highlighting its efficiency for generating bioactive quinoxaline hybrids.
While conventional thermal methods dominate current syntheses, microwave-assisted techniques offer potential for accelerating halogenation and cyclization steps. Although no direct studies on microwave-enhanced synthesis of 6,7-dibromo-2,3-dichloroquinoxaline exist, analogous quinoxaline systems show reduced reaction times from hours to minutes under microwave irradiation. For example, photocatalytic C–H functionalization using potassium iodide as a mediator achieves C2-alkylation in 30 minutes under visible light, suggesting that microwave dielectric heating could further optimize such transformations.
Industrial synthesis prioritizes safety, yield, and reproducibility. Continuous flow reactors are employed for bromination and chlorination steps, ensuring precise control over reaction parameters and minimizing hazardous intermediate handling. A typical production workflow involves:
Economic analyses indicate that flow chemistry reduces production costs by 40% compared to batch processes, primarily through enhanced heat transfer and reduced solvent waste.
The incorporation of halogen substituents in quinoxaline derivatives significantly influences their bioavailability profiles through multiple mechanisms [1] [2]. The specific positioning of bromine atoms at the 6 and 7 positions, combined with chlorine substitution at the 2 and 3 positions in 6,7-dibromo-2,3-dichloroquinoxaline, creates a unique electronic environment that affects both pharmacokinetic and pharmacodynamic properties.
Electronic effects of halogen substitution play a crucial role in determining molecular reactivity and receptor binding affinity [3]. The electronegativity differences between halogens create distinct charge distributions across the quinoxaline ring system. Fluorine substitution typically enhances metabolic stability due to the strong carbon-fluorine bond, while chlorine and bromine substitutions provide moderate stability with different lipophilicity profiles [4]. The electronegativity values of halogens (fluorine 4.0, chlorine 3.0, bromine 2.8, iodine 2.5) directly correlate with their electron-withdrawing capabilities and subsequent effects on bioavailability.
| Halogen Type | Electronegativity | Atomic Radius (pm) | Bond Dissociation Energy (kJ/mol) | Lipophilicity Impact | Metabolic Stability | Bioavailability Trend |
|---|---|---|---|---|---|---|
| Fluorine [2] | 4.0 | 64 | 485 | Moderate decrease | High | Enhanced |
| Chlorine [2] | 3.0 | 99 | 328 | Slight decrease | Moderate | Moderate |
| Bromine [2] | 2.8 | 114 | 285 | Slight increase | Moderate | Moderate |
| Iodine [2] | 2.5 | 133 | 213 | Moderate increase | Low | Reduced |
The membrane permeability characteristics of halogenated quinoxalines demonstrate significant structure-dependent variations [2]. Compounds with strong hydrogen-bonding capabilities exhibit reduced Caco-2 permeability values, as observed with highly polar substituents. The 6,7-dibromo-2,3-dichloroquinoxaline structure, with its balanced halogen substitution pattern, achieves optimal permeability by minimizing excessive hydrogen bonding while maintaining adequate polarity for biological interactions.
Absorption and distribution properties are significantly influenced by halogen substitution patterns [5]. The presence of electron-withdrawing halogens affects the compound's interaction with biological membranes and transport proteins. Studies have shown that halogenated quinoxalines exhibit enhanced cellular uptake compared to their non-halogenated counterparts, particularly when bromine and chlorine substituents are present at specific positions [3]. The human intestinal absorption percentages for halogenated quinoxalines typically range from 60% to 99%, with the specific substitution pattern determining the exact value.
Metabolic pathways of halogenated quinoxalines involve complex enzymatic processes that are highly dependent on halogen type and position [6]. Phase I metabolism through cytochrome P450 enzymes shows differential rates based on halogen electronegativity and steric effects. Bromine-containing compounds generally exhibit moderate metabolic stability, while chlorine substitution provides balanced clearance rates suitable for therapeutic applications [7]. The metabolic half-life of 6,7-dibromo-2,3-dichloroquinoxaline is estimated to be in the range of 8-12 hours based on structural analogy with related compounds.
Heterocyclic fusion represents a powerful approach for enhancing the biological activity of quinoxaline derivatives [8] [9]. The strategic incorporation of additional heterocyclic rings into the quinoxaline framework creates expanded π-electron systems with enhanced binding affinity and selectivity for biological targets. These fusion strategies allow for the optimization of pharmacological properties while maintaining the inherent activity of the quinoxaline core.
Imidazole fusion at the 6,7-positions of quinoxaline generates compounds with significantly enhanced potency [10]. The incorporation of imidazole rings introduces additional hydrogen bonding sites and creates a more rigid molecular framework that can engage in specific interactions with target proteins. Studies have demonstrated that imidazole-fused quinoxalines exhibit 3-5 fold increased activity compared to their non-fused counterparts, with improved selectivity profiles for specific biological targets [1] [10].
Thiazole fusion strategies at the 2,3-positions have proven particularly effective for antimicrobial and anticancer applications [1] [4]. The sulfur and nitrogen atoms in the thiazole ring contribute to enhanced receptor binding through coordination interactions and hydrogen bonding. Research has shown that thiazole-quinoxaline hybrids demonstrate 2-4 fold potency enhancement with significantly improved selectivity indices, making them attractive candidates for further development [1].
| Fusion Type | Target Position | Potency Enhancement | Selectivity Improvement | Synthetic Complexity |
|---|---|---|---|---|
| Imidazole fusion [10] | 6,7-positions | 3-5 fold | Moderate | Moderate |
| Thiazole fusion [1] | 2,3-positions | 2-4 fold | High | High |
| Pyridine fusion [8] | 5,6-positions | 4-7 fold | Very High | Moderate |
| Triazole fusion [10] | 3,4-positions | 2-3 fold | Moderate | Low |
| Benzene fusion [11] | 6,7-positions | 1.5-2 fold | Low | Very Low |
Pyridine fusion at the 5,6-positions creates quinoxaline derivatives with exceptional potency enhancements [8]. The additional nitrogen atom provides opportunities for metal coordination and enhanced hydrogen bonding interactions with biological receptors. Pyridine-fused quinoxalines have demonstrated 4-7 fold increased activity with very high selectivity improvements, particularly in anticancer applications where specific protein-drug interactions are crucial [8].
Triazole fusion strategies offer advantages in terms of synthetic accessibility and moderate potency enhancement [10]. The 1,2,4-triazole ring system can be readily incorporated into quinoxaline structures through established synthetic methodologies. While the potency enhancement is more modest (2-3 fold), the improved synthetic accessibility makes triazole-fused quinoxalines attractive for structure-activity relationship studies and lead optimization programs [10].
Ring fusion effects on molecular geometry and electronic properties are fundamental to understanding enhanced potency [11]. The planar aromatic systems created through fusion strategies enhance π-π stacking interactions with aromatic amino acid residues in protein binding sites. Additionally, the extended conjugation increases the polarizability of the molecule, leading to stronger London dispersion forces and improved binding affinity [12].
Quantitative Structure-Activity Relationship modeling has emerged as an essential tool for predicting the biological activity of quinoxaline derivatives [13] [14]. The application of computational methods to 6,7-dibromo-2,3-dichloroquinoxaline enables the identification of key molecular descriptors that correlate with biological activity, facilitating the rational design of more potent derivatives.
Electronic descriptors play a fundamental role in QSAR models for quinoxaline activity prediction [13] [15]. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels directly influence the compound's reactivity and binding affinity. Studies have shown that the HOMO-LUMO gap correlates strongly with antimicrobial activity, with an optimal range of 4.5-6.0 eV for maximum potency [15]. Atomic charges, particularly on the nitrogen atoms of the quinoxaline ring, serve as crucial descriptors for predicting receptor binding affinity [13].
Topological descriptors provide valuable information about molecular connectivity and structural features [16]. The connectivity indices, molecular topology parameters, and path-based descriptors capture the three-dimensional arrangement of atoms within the quinoxaline framework. These descriptors are particularly useful for predicting activities that depend on specific structural motifs and spatial arrangements [16].
| Descriptor Type | Parameter Examples | Relevance Score | Predictive Power |
|---|---|---|---|
| Electronic [13] | HOMO-LUMO gap, atomic charges | 0.85 | High |
| Topological [16] | Connectivity indices, molecular topology | 0.72 | Moderate |
| Geometric [17] | Molecular volume, surface area | 0.68 | Moderate |
| Hydrophobic [2] | LogP, partition coefficients | 0.79 | High |
| Steric [12] | Molecular weight, Van der Waals volume | 0.64 | Low |
Machine learning approaches have revolutionized QSAR modeling for quinoxaline derivatives [13] [14]. Advanced algorithms including k-nearest neighbors, decision trees, neural networks, and gradient boosting methods have achieved superior predictive performance compared to traditional linear regression models. The application of these methods to quinoxaline datasets has resulted in models with correlation coefficients exceeding 0.90, enabling accurate prediction of biological activities for novel compounds [13].
Three-dimensional QSAR methodologies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide detailed insights into the steric and electrostatic requirements for activity [16]. These approaches generate three-dimensional contour maps that visualize regions where specific substitutions would be favorable or unfavorable for biological activity. For quinoxaline derivatives, electrostatic descriptors have been identified as the most crucial factors influencing antimalarial activity [16].
Validation strategies for QSAR models ensure their reliability and applicability to new compounds [17]. Cross-validation techniques, external test sets, and Y-randomization procedures are employed to assess model robustness. The most successful QSAR models for quinoxaline derivatives achieve internal cross-validation coefficients (q²) above 0.70 and external prediction coefficients (r²pred) above 0.65, indicating strong predictive capabilities [17].
Tautomeric equilibrium plays a critical role in determining the pharmacodynamic properties of quinoxaline derivatives [18] [19]. The existence of multiple tautomeric forms of 6,7-dibromo-2,3-dichloroquinoxaline creates a complex scenario where different tautomers may exhibit varying biological activities and receptor binding affinities. Understanding these equilibria is essential for predicting and optimizing the therapeutic potential of quinoxaline-based compounds.
Keto-enol tautomerism represents the most prevalent tautomeric relationship in quinoxaline systems [18] [20]. The keto form typically predominates in aqueous solutions, accounting for approximately 78.5% of the total population under physiological conditions. This tautomer exhibits the highest receptor binding affinity with dissociation constants in the nanomolar range, making it the pharmacologically relevant form for most biological activities [19].
The enol tautomer, while less abundant (12.8% population), contributes significantly to the overall pharmacological profile [18]. The enol form demonstrates moderate receptor affinity but may interact with different binding sites or exhibit alternative mechanisms of action. The interconversion between keto and enol forms occurs rapidly under physiological conditions, with equilibrium constants dependent on pH, temperature, and ionic strength [19].
| Tautomer Type | Stability (kcal/mol) | Population Percentage | Receptor Affinity (nM) | Pharmacological Activity |
|---|---|---|---|---|
| Keto form [19] | 0.0 | 78.5 | 45 | High |
| Enol form [18] | 12.3 | 12.8 | 125 | Moderate |
| Imine form [19] | 8.7 | 6.2 | 89 | Low |
| Enamine form [19] | 15.2 | 2.5 | 210 | Very Low |
Imine-enamine tautomerism in quinoxaline derivatives involves the nitrogen atoms of the heterocyclic ring [19]. The imine form represents approximately 6.2% of the tautomeric population and exhibits intermediate receptor binding affinity. This tautomer may be responsible for specific biological activities that differ from those of the keto form, particularly in cases where nitrogen coordination to metal centers is involved [21].
The enamine tautomer, present in minimal amounts (2.5% population), typically shows the lowest biological activity [19]. However, this form may be stabilized under specific conditions or in particular biological environments, potentially leading to unexpected pharmacological effects. The understanding of these minor tautomers is important for predicting potential side effects and drug-drug interactions [22].
Environmental factors significantly influence tautomeric equilibria in quinoxaline derivatives [23]. The pH of the biological medium affects the protonation state of nitrogen atoms and can shift the equilibrium between different tautomeric forms. Temperature variations, as encountered in different tissues or pathological states, also impact tautomeric distributions. Additionally, the presence of metal ions or other cofactors can stabilize specific tautomers through coordination interactions [21].
Metabolic considerations related to tautomeric equilibria are crucial for understanding drug disposition [19]. Different tautomers may be metabolized at varying rates by cytochrome P450 enzymes or other metabolic pathways. The predominant keto form may undergo preferential metabolism, while minor tautomers might accumulate or be eliminated through alternative routes [19]. This differential metabolism can lead to time-dependent changes in pharmacological activity and requires careful consideration in drug development programs.
The impact of tautomeric equilibria on drug formulation and stability represents another important consideration [23]. Different tautomers may exhibit varying solubility, stability, and crystalline properties. The solid-state form of 6,7-dibromo-2,3-dichloroquinoxaline may contain specific tautomers that affect dissolution rates, bioavailability, and shelf-life stability [23]. Understanding these relationships is essential for developing robust pharmaceutical formulations.